molecular formula C10H6F3NO2 B13679591 2-methyl-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one

2-methyl-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B13679591
M. Wt: 229.15 g/mol
InChI Key: PXGHBHMWXUKLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to the benzo[d][1,3]oxazin-4-one core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of o-iodoanilines with acid chlorides in the presence of a palladium catalyst.

Another approach involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically require the use of nucleophiles and specific catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its biological activity, as it can interact with enzymes and receptors involved in various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a methyl and a trifluoromethyl group in 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one makes it unique compared to its analogs. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

2-methyl-7-(trifluoromethyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H6F3NO2/c1-5-14-8-4-6(10(11,12)13)2-3-7(8)9(15)16-5/h2-4H,1H3

InChI Key

PXGHBHMWXUKLGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O1

Origin of Product

United States

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